
PF-303
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PF-303 is a covalent-reversible BTK inhibitor. Inhibitors of Bruton's tyrosine kinase (BTK) possess much promise for the treatment of oncologic and autoimmune indications.
Applications De Recherche Scientifique
Plasma Focus Research : PF-303, as part of plasma focus research, has applications in high-energy-density physics. Krauz (2006) discusses the use of PF-303 in experiments involving foam liners and tungsten wire arrays dynamics in plasma focus discharge, highlighting its role in studying the dynamics of free fine-disperse particles of condensed matter (dust) in plasma discharges (Krauz, 2006).
Dense Transient Plasma Research : Soto (2005) and Soto et al. (2008) explore the use of plasma focus devices, including PF-303, in dense transient plasma research. This involves applications such as non-destructive tests, detection of substances, pulsed radiation in biology, and materials sciences (Soto, 2005), (Soto et al., 2008).
Pulverized Fuel Combustion Research : Yin and Yan (2016) discuss the application of PF-303 in the combustion of pulverized fuels, emphasizing its significance in CO2 capture technology from power plants (Yin & Yan, 2016).
Particle Filter Research : Yin and Zhu (2015) present the intelligent particle filter (IPF), a modified particle filter inspired by genetic algorithms, with potential applications in state estimation for nonlinear and non-Gaussian systems. The PF-303 is used as a reference point for these developments (Yin & Zhu, 2015).
High-Current Plasma Discharges : Kwiatkowski et al. (2011) investigate high-current discharges of the plasma focus type, including PF-303, as sources of intense pulsed beams of high-energy charged particles. This has implications in understanding electromagnetic fields in discharge columns (Kwiatkowski et al., 2011).
Nuclear Power in Space : Volchok, Krey, and Holland (1983) explore the use of nuclear radioisotope power generators, including PF-303, in space missions, highlighting its role in providing energy for planetary surface televisions and data communication to Earth (Volchok, Krey, & Holland, 1983).
Data Assimilation in Earth Science : Bi, Ma, and Wang (2015) discuss the improved particle filter based on ensemble Kalman filter and Markov Chain Monte Carlo method, where PF-303's principles are used as a baseline in the assimilation of brightness temperatures into models for soil moisture estimation (Bi, Ma, & Wang, 2015).
Corpuscular Emission Studies : Skladnik-Sadowska et al. (2002) focus on PF-303 in their studies on corpuscular emission from the Prague Capillary Pinch, contributing to the understanding of current-sheath dynamics and neutron emission (Skladnik-Sadowska et al., 2002).
Precision Farming Technology : Batte and Arnholt (2003) analyze the role of PF-303 in precision farming technology, emphasizing its impact on improving input allocation decisions and potentially increasing farm profits (Batte & Arnholt, 2003).
Procedural Fidelity in Research : Ledford and Gast (2014) highlight the importance of procedural fidelity (PF) in research implementation, where PF-303's principles could be applied to ensure accuracy and reliability in various research fields (Ledford & Gast, 2014).
Propriétés
Numéro CAS |
1609465-78-2 |
|---|---|
Nom du produit |
PF-303 |
Formule moléculaire |
C22H21ClN6O2 |
Poids moléculaire |
436.9 |
Nom IUPAC |
(R)-5-amino-3-(4-(4-chlorophenoxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H21ClN6O2/c23-15-5-9-18(10-6-15)31-17-7-3-14(4-8-17)20-19(22(26)30)21(25)29(27-20)16-2-1-11-28(12-16)13-24/h3-10,16H,1-2,11-12,25H2,(H2,26,30)/t16-/m1/s1 |
Clé InChI |
YQUQOLJFVODMTO-MRXNPFEDSA-N |
SMILES |
ClC(C=C1)=CC=C1OC2=CC=C(C3=NN([C@@H]4CCCN(C#N)C4)C(N)=C3C(N)=O)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PF-303; PF 303; PF303; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



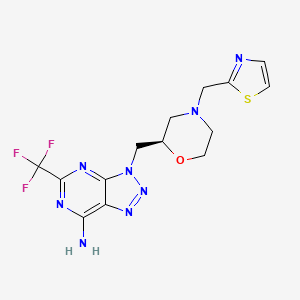
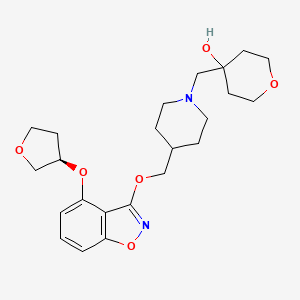
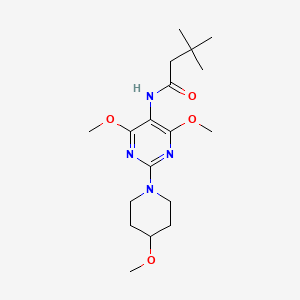

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B609952.png)
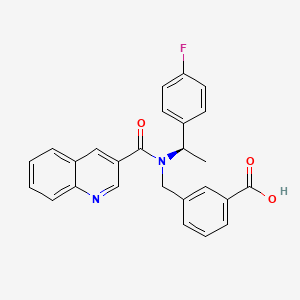
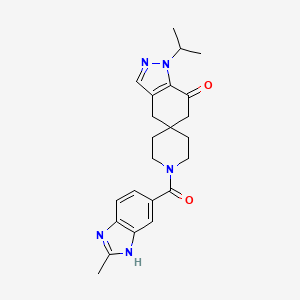
![4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine](/img/structure/B609955.png)
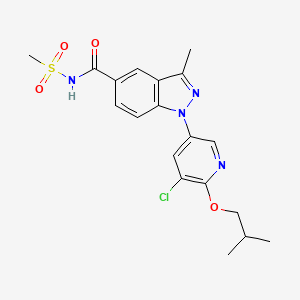
![5-amino-1-[(3S)-1-cyanopiperidin-3-yl]-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B609961.png)
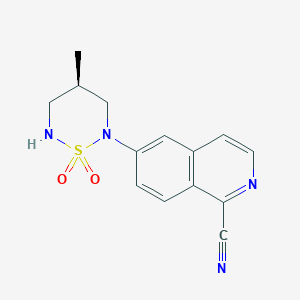
![{2-[6-(2-Ethyl-5-Fluoro-4-Hydroxyphenyl)-2h-Indazol-3-Yl]-3,4,6,7-Tetrahydro-5h-Imidazo[4,5-C]pyridin-5-Yl}[5-(Piperidin-1-Yl)pyrazin-2-Yl]methanone](/img/structure/B609964.png)